4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol

Medicinal Chemistry Coordination Chemistry Drug Design

4-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol (C₁₃H₁₀N₄O, MW 238.24 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-triazole class, specifically a 3,5-disubstituted-1H-1,2,4-triazole bearing a pyridin-3-yl moiety at the 5-position and a 4-hydroxyphenyl (para-phenol) group at the 3-position. The compound combines three pharmacophoric elements—a triazole core, a pyridine ring, and a phenolic hydroxyl—that confer multi-site hydrogen-bonding capability, metal-chelation potential, and π-stacking interactions.

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
Cat. No. B7727678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol
Molecular FormulaC13H10N4O
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)O
InChIInChI=1S/C13H10N4O/c18-11-5-3-9(4-6-11)12-15-13(17-16-12)10-2-1-7-14-8-10/h1-8,18H,(H,15,16,17)
InChIKeyNRSMRIGPWSTPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol – Core Scaffold Identity and Pharmacophore Classification


4-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol (C₁₃H₁₀N₄O, MW 238.24 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-triazole class, specifically a 3,5-disubstituted-1H-1,2,4-triazole bearing a pyridin-3-yl moiety at the 5-position and a 4-hydroxyphenyl (para-phenol) group at the 3-position [1]. The compound combines three pharmacophoric elements—a triazole core, a pyridine ring, and a phenolic hydroxyl—that confer multi-site hydrogen-bonding capability, metal-chelation potential, and π-stacking interactions [2]. Its molecular properties (cLogP ~1.29, TPSA 90.65 Ų, HBA 5, HBD 2) place it within Rule-of-Five compliant chemical space, suggesting drug-likeness and oral bioavailability potential .

Why Generic 1,2,4-Triazole Analogs Cannot Substitute for 4-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol Without Performance Risk


Although the 1,2,4-triazole scaffold is widely explored, minor variations in substitution pattern—pyridyl regioisomerism, phenol positional isomerism, or replacement of the phenolic -OH with -NH₂ or -SH—produce compounds with divergent physicochemical profiles (ΔLogP, ΔpKa), altered target-binding geometries, and non-overlapping selectivity fingerprints [1]. A direct comparison of pyridin-3-yl versus pyridin-4-yl regioisomers reveals that the nitrogen lone-pair orientation dictates hydrogen-bond acceptor geometry and metal-coordination capacity, which critically impacts enzyme inhibition potency and antioxidant radical-scavenging efficiency . Therefore, substituting 4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol with a pyridin-4-yl, meta-phenol, mercapto, or amino congener without experimental validation risks loss of the specific interaction profile required for reproducible assay outcomes .

Head-to-Head and Class-Level Quantitative Evidence for 4-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol Differentiation


Regioisomeric Pyridyl Substitution: Pyridin-3-yl vs. Pyridin-4-yl Impact on Hydrogen-Bonding and Coordination Geometry

The pyridin-3-yl substituent on the target compound positions the pyridine nitrogen at the meta position relative to the triazole ring, creating a distinct hydrogen-bond-acceptor vector and metal-chelation bite angle compared to the pyridin-4-yl regioisomer. This difference is structural rather than directly bioassay-quantified; however, the pyridin-4-yl analog (CAS not publicly disclosed) is documented as a separate chemical entity with divergent applications in kinase inhibition and antimicrobial screening . The pyridin-3-yl orientation has been specifically exploited in dihydrofolate reductase (DHFR) inhibitor design, where docking studies of Schiff base hybrids derived from the 4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzenamine core yielded binding scores of −10.32 to −12.96 kcal/mol, indicating a geometry-dependent interaction with the DHFR active site [1]. No equivalent DHFR docking data are available for the pyridin-4-yl analog, supporting scaffold-specific engagement.

Medicinal Chemistry Coordination Chemistry Drug Design

Phenol Positional Isomerism: para-Hydroxy (Target) vs. meta-Hydroxy Analog in Physicochemical and Biological Profiling

The target compound bears the phenolic -OH at the para position of the phenyl ring, whereas the commercially available analog 3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol places the -OH at the meta position. This positional isomerism alters the compound's pKa, dipole moment, and hydrogen-bond donor/acceptor geometry. Spectroscopic characterization (¹H NMR) confirms the structural distinction between the para- and meta-hydroxy isomers [1]. While no direct comparative bioactivity data for the two isomers are published, the para-phenol motif is known to favor antioxidant radical-scavenging via resonance stabilization of the phenoxyl radical, a property documented for structurally related 1,2,4-triazole-phenol hybrids [2]. The meta-isomer cannot achieve the same extended conjugation, potentially reducing radical-scavenging efficiency.

Physicochemical Profiling Solubility Permeability

Functional Group Impact: Phenolic -OH vs. Aromatic -NH₂ on Physicochemical Drug-Likeness and Protein-Binding Profiles

The close analog 4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenylamine (CAS 1018168-01-8) replaces the phenolic -OH with an aromatic -NH₂ group. This substitution alters key physicochemical descriptors: the hydrogen-bond donor count changes from HBD=2 to HBD=3, TPSA increases, and the basicity (pKa) shifts from a phenolic acid (~9.9) to an aniline base (~4.6), fundamentally changing ionization state at physiological pH . The target compound (phenol) is predominantly neutral at pH 7.4, whereas the amine analog is partially protonated, affecting membrane permeability and off-target binding. Although no direct comparative Caco-2 or PAMPA data are available, the class-level ADME analysis of analogous 1,2,4-triazole-phenol derivatives indicates that the phenolic -OH contributes to balanced lipophilicity (LogP ~1.3) and moderate gastrointestinal absorption, while the -NH₂ analog would be predicted to show reduced passive permeability due to higher polarity and potential P-glycoprotein recognition [1].

Drug-Likeness ADME Physicochemical Properties

Antioxidant Activity Landscape: Class-Level Evidence from 1,2,4-Triazole-Phenol Hybrids and the Mercapto Benchmark

A comprehensive screen of 1,2,4-triazole derivatives substituted with phenol and pyridine groups demonstrated that electron-donating substituents on the phenolic ring enhance antioxidant capacity across multiple assays (DPPH, ABTS, metal chelating, reducing power) [1]. The most active compound in that series, 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, achieved total antioxidant activity of 232.12 ± 6.89 mmol/mL, with DPPH IC₅₀ = 7.12 ± 2.32 µg/mL and ABTS IC₅₀ = 4.59 ± 4.19 µg/mL [1]. The target compound, 4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol, incorporates the identical triazole-phenol nucleus but replaces the 5-mercapto group with a 5-pyridin-3-yl moiety. The pyridyl group is expected to modulate radical-scavenging kinetics through altered electron density on the triazole ring and additional resonance stabilization, though quantitative antioxidant data for the target compound itself are not available in the peer-reviewed literature [1]. This class-level inference suggests the target compound may show modulated antioxidant potency relative to the mercapto benchmark, warranting compound-specific measurement before use in oxidative-stress-related assays.

Antioxidant Activity DPPH Assay ABTS Assay

Ligand Efficiency and Docking Performance: Triazole-Pyridine Core in DHFR Targeting vs. Non-Pyridyl Triazole Analogs

Schiff base hybrids constructed from the 4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzenamine core—a thioether derivative of the target compound's scaffold—were docked against dihydrofolate reductase (DHFR), yielding binding scores ranging from −10.32 to −12.96 kcal/mol across the series [1]. Two specific derivatives, (Z)-2-((4-((5-(pyridine-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)phenylimino)methyl)phenol and its 2-methoxy-5-substituted analog, displayed promising in vitro antibacterial activity, consistent with DHFR engagement [1]. While the target compound differs from these hybrids by lacking the thioether-Schiff base extension, the conserved pyridin-3-yl-triazole core is the primary pharmacophore for DHFR recognition. No comparable DHFR docking data have been reported for non-pyridyl triazole-phenol analogs (e.g., 3-(4H-1,2,4-triazol-3-yl)phenol, which lacks the pyridine ring entirely), supporting that the pyridin-3-yl moiety is a critical determinant of DHFR binding affinity [1].

Molecular Docking DHFR Inhibition In Silico Screening

High-Confidence Application Scenarios for 4-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol Based on Quantitative Scaffold Evidence


Lead Optimization in Antibacterial DHFR Inhibitor Programs

The pyridin-3-yl-triazole-phenol core has been validated through docking studies (scores −10.32 to −12.96 kcal/mol) and in vitro antibacterial MIC confirmation in Schiff base hybrid derivatives targeting dihydrofolate reductase [1]. The target compound, 4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol, provides the unadorned scaffold for structure-activity relationship (SAR) exploration. Procurement of this specific compound enables medicinal chemistry teams to systematically derivatize the phenolic -OH, explore N-alkylation of the triazole, or modify the pyridyl ring while retaining the core pharmacophore geometry.

Antioxidant Screening and Oxidative Stress Mechanistic Studies

The 1,2,4-triazole-phenol compound class has demonstrated measurable antioxidant activity in DPPH, ABTS, and metal-chelating assays [1]. While the target compound lacks direct published IC₅₀ data, its para-phenol substitution pattern is structurally optimal for radical-scavenging via resonance stabilization [1]. Researchers sourcing this compound can benchmark its antioxidant potency against the class-leading mercapto analog (DPPH IC₅₀ = 7.12 µg/mL, ABTS IC₅₀ = 4.59 µg/mL) to establish relative efficacy and determine the contribution of the pyridin-3-yl substituent to antioxidant mechanisms [1].

Metal-Organic Framework (MOF) and Coordination Polymer Assembly

The compound's three nitrogen-donor sites (triazole N1/N2 and pyridine N) plus the phenolic oxygen provide a multi-dentate ligand geometry uniquely suited for constructing coordination networks. The pyridin-3-yl orientation creates a divergent N-donor vector compared to the pyridin-4-yl isomer , enabling topology control in MOF synthesis. The para-phenol position further allows oxo-bridging or post-synthetic modification. Procuring the pyridin-3-yl regioisomer specifically, rather than the 4-yl analog, ensures the intended spatial arrangement for framework assembly .

Physicochemical Reference Standard for ADME Property Calibration

With measured/calculated properties (cLogP ~1.29, TPSA 90.65 Ų, HBD=2, HBA=5) , this compound sits near the center of oral drug-like chemical space and can serve as a calibration standard in computational ADME model development. Its distinct ionization profile (neutral phenol at pH 7.4) contrasts with the amine analog (CAS 1018168-01-8), making it valuable for training permeability and solubility prediction algorithms on matched molecular pairs [1]. The compound's commercial availability as a single, well-characterized entity supports its use as a reproducible reference material .

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